Fragment Binding to PKA: Structural Confirmation as an ATP-Mimetic Core
Isoquinoline-5-sulfonamide has been co-crystallized with the catalytic subunit of cAMP-dependent protein kinase (PKA), confirming its binding mode as a minimal ATP-competitive fragment [1]. The structure (PDB ID: 5M0C) resolved at 1.73 Å provides atomic-level detail of its interaction with the hinge region of the kinase, a key pharmacophore for this class. This is in contrast to the clinical derivative Fasudil (HA-1077), which bears a homopiperazine ring that extends into the solvent channel and confers higher potency but reduces the scaffold's versatility for novel inhibitor design [2].
| Evidence Dimension | Co-crystal structure availability and binding mode validation |
|---|---|
| Target Compound Data | Co-crystal structure with PKA (PDB: 5M0C, resolution 1.73 Å) |
| Comparator Or Baseline | Fasudil (HA-1077) co-crystal structure with PKA (PDB: 2C1A, resolution 1.95 Å) |
| Quantified Difference | Qualitative difference in binding mode: The parent fragment occupies only the ATP-adenine pocket, while Fasudil extends into the solvent channel. |
| Conditions | X-ray diffraction of recombinant PKA catalytic subunit |
Why This Matters
This structural proof validates the compound as a validated, minimal ATP-mimetic fragment, providing a rational basis for its use in FBDD and SAR campaigns.
- [1] Wienen-Schmidt, B., Heine, A., & Klebe, G. (2018). Cocrystal structure of cAMP-dependent Protein Kinase (PKA) in complex with the Fasudil-fragment isoquinoline-5-sulfonamide. Protein Data Bank, PDB ID: 5M0C. View Source
- [2] Collins, I., Caldwell, J., Fonseca, T., Donald, A., Bavetsias, V., Hunter, L. J., ... & McDonald, E. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry, 14(4), 1255-1273. View Source
